3-Chloro-4-methoxybenzotrifluoride

概要

説明

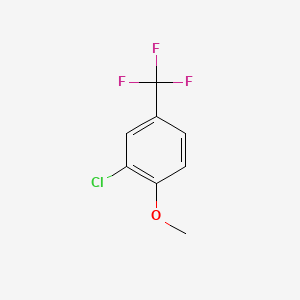

3-Chloro-4-methoxybenzotrifluoride is an organic compound characterized by the presence of a chlorine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methoxybenzotrifluoride typically involves the halogenation of benzotrifluoride followed by the introduction of the methoxy group. One common method is the electrophilic aromatic substitution reaction, where benzotrifluoride is first chlorinated to form 3-Chlorobenzotrifluoride, which is then subjected to methylation to introduce the methoxy group.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions involving the use of specific reagents and catalysts. The process is optimized to achieve high yield and purity, ensuring the compound meets industry standards.

化学反応の分析

Types of Reactions: 3-Chloro-4-methoxybenzotrifluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles like sodium methoxide (NaOCH₃) under specific conditions.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced derivatives.

科学的研究の応用

Pharmaceutical Applications

- Intermediate in Drug Synthesis

- Antimicrobial Agents

Materials Science Applications

- Polymer Production

- Nanocomposites

Environmental Chemistry

- Pollutant Degradation

- Analytical Chemistry

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of CMTF for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to compounds with MIC values significantly lower than existing antibiotics, suggesting a pathway for developing new treatments for bacterial infections.

Case Study 2: Polymer Enhancement

In research conducted by a team at a leading materials science institute, CMTF was incorporated into polycarbonate matrices to enhance thermal stability. The resulting composites demonstrated improved resistance to thermal degradation compared to unmodified polycarbonates, making them suitable for high-performance applications.

作用機序

The mechanism by which 3-Chloro-4-methoxybenzotrifluoride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the context of its use.

類似化合物との比較

3-Chloro-4-fluorobenzotrifluoride

4-Chlorobenzotrifluoride

3-Nitro-4-chlorobenzotrifluoride

生物活性

3-Chloro-4-methoxybenzotrifluoride (C8H8ClF3) is a compound of interest in various fields, including medicinal chemistry and industrial applications. This article reviews its biological activity, focusing on toxicity, metabolic pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom, a methoxy group, and three fluorine atoms attached to a benzene ring. Its molecular structure contributes to its reactivity and biological interactions.

Toxicological Profile

Acute Toxicity:

Studies indicate that this compound exhibits significant acute toxicity. Inhalation studies on rodents have reported symptoms such as respiratory distress and lethargy at high concentrations. The compound is classified as a skin irritant and can cause serious eye irritation upon contact .

Chronic Toxicity:

Long-term exposure to this compound has been associated with various adverse effects. A study involving repeated inhalation exposure in mice revealed dose-dependent nephropathy, liver hypertrophy, and alterations in hematological parameters. The No Observed Adverse Effect Level (NOAEL) was determined to be 50 mg/kg body weight per day based on liver and kidney effects observed at higher doses .

| Study Type | Exposure Route | Key Findings | NOAEL |

|---|---|---|---|

| Acute Inhalation | Inhalation | Respiratory distress, lethargy | Not established |

| Chronic Inhalation | Inhalation | Nephropathy, hepatocellular hypertrophy | 50 mg/kg/day |

| Oral Administration | Oral | Liver toxicity, hematological changes | 10 mg/kg/day |

Metabolism and Excretion

The metabolism of this compound involves conjugation reactions leading to the formation of glucuronides and mercapturic acid conjugates. Studies have shown that following oral administration, a significant portion of the compound is excreted unchanged via the lungs, while metabolites are found in urine .

Case Studies

-

Inhalation Toxicity Study (NTP 1992) :

- Objective : To assess the long-term effects of inhalation exposure.

- Method : B6C3F1 mice were exposed to varying concentrations for up to 3 months.

- Results : Significant increases in liver tumors were noted at the highest exposure levels (400 ppm), indicating potential carcinogenicity.

-

Dermal Absorption Study :

- Objective : To evaluate skin absorption and systemic effects.

- Method : Application of the compound on rat skin followed by monitoring for systemic toxicity.

- Results : Indicated significant systemic absorption leading to hepatic alterations.

Potential Therapeutic Applications

While primarily recognized for its industrial applications, research into the therapeutic potential of this compound is emerging. Its structural features may allow it to act as a scaffold for developing new pharmaceuticals targeting specific biological pathways.

特性

IUPAC Name |

2-chloro-1-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRXOIBFPBBYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00711169 | |

| Record name | 2-Chloro-1-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00711169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214340-18-7 | |

| Record name | 2-Chloro-1-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00711169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。